

(S)-2-Chlorobutyric Acid suppliers and availability

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Compound of Interest

Compound Name: (S)-2-Chlorobutyric Acid

CAS No.: 32653-32-0

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(S)-2-Chlorobutyric Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-2-Chlorobutyric acid is a pivotal chiral building block in modern organic synthesis, particularly valued within the pharmaceutical and fine chemical sectors. Its specific stereochemistry is fundamental to the enantioselective synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide offers a detailed technical examination of **(S)-2-chlorobutyric acid**, covering its chemical and physical properties, surveying its commercial availability, and outlining its principal synthetic applications. Furthermore, it provides robust analytical methodologies for quality control and detailed protocols for its safe handling and laboratory use. This document is designed as an essential resource for researchers, chemists, and process development professionals who utilize this versatile chiral synthon.

Introduction: The Imperative of Chirality in Drug Design

In the realm of pharmacology, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical consideration in drug design. Often, only one enantiomer of a chiral drug molecule elicits the desired therapeutic response, while the other may be biologically inactive or, in some cases, contribute to adverse effects. The strategic use of enantiomerically pure starting materials is, therefore, a foundational principle in the development of safe and effective medicines.

(S)-2-Chlorobutyric acid stands out as a crucial chiral precursor. Its structure, featuring a chlorine atom at the stereogenic alpha-carbon, provides a reactive site for various nucleophilic substitution reactions. The (S)-configuration at this chiral center dictates the stereochemical outcome of subsequent synthetic steps, enabling the construction of complex target molecules with high stereochemical fidelity. This control is indispensable for the synthesis of single-enantiomer drug candidates.

Physicochemical Properties and Specifications

A comprehensive understanding of a starting material's physicochemical properties is crucial for effective experimental design, process optimization, and laboratory safety.

Property	Value
Molecular Formula	C ₄ H ₇ ClO ₂ [1][2]
Molecular Weight	122.55 g/mol [1][2]
CAS Number	32653-32-0[1][3]
Appearance	Colorless to almost colorless clear liquid
Boiling Point	94 °C at 9 mmHg[4]
Density	~1.19 g/mL[4]
Purity (Typical)	>98%
Solubility	Soluble in most common organic solvents.
UN Number	3265[3]

Commercial Availability and Supplier Landscape

The procurement of high-purity **(S)-2-chlorobutyric acid** is a critical logistical step for any research or development timeline. This reagent is available from a variety of reputable chemical suppliers in quantities ranging from grams for laboratory research to kilograms for bulk manufacturing.

Key Commercial Suppliers:

- Tokyo Chemical Industry (TCI): A prominent supplier offering **(S)-2-chlorobutyric acid**, often with detailed specifications including purity and enantiomeric excess.[3][5]
- LEAPChem: A specialized supplier of fine chemicals for research, development, and production purposes.[4]
- Santa Cruz Biotechnology (SCBT): Provides **(S)-2-chlorobutyric acid** intended for research use.[1]
- Other notable suppliers: A wide range of other suppliers can be found on chemical marketplace platforms like ChemicalBook and Echemi, including Alfa Aesar, J & K SCIENTIFIC, and Henan Yingchuang Chemical Co., Ltd.[5][6]

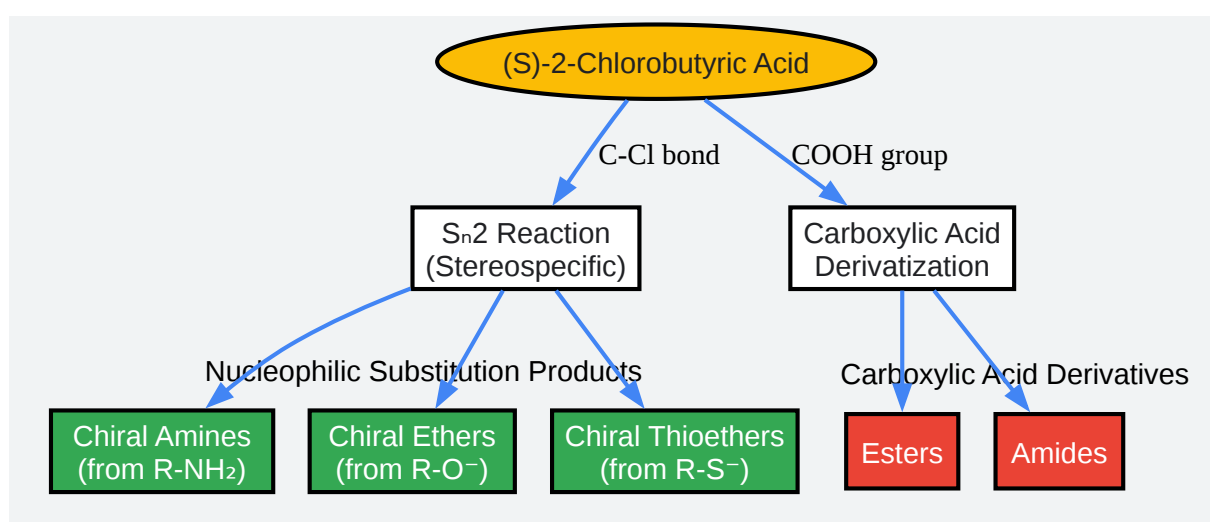
Supplier Selection Criteria:

When sourcing this material, researchers should meticulously evaluate the following:

- **Purity and Enantiomeric Excess (e.e.):** For stereospecific synthesis, a high e.e. is non-negotiable. Always request a lot-specific Certificate of Analysis (CoA) to confirm both chemical purity and enantiomeric purity.
- **Scalability:** For projects that may transition from discovery to development, selecting a supplier with proven bulk manufacturing capabilities is a strategic advantage.
- **Documentation and Compliance:** For pharmaceutical applications, the supplier must be able to provide comprehensive documentation to support regulatory submissions.
- **Intended Use:** Suppliers often specify if their products are for research use only or for further manufacturing.^{[3][7]}

Core Synthetic Applications

The synthetic versatility of **(S)-2-chlorobutyric acid** is centered on the reactivity of the C-Cl bond, which readily undergoes nucleophilic substitution, typically via an S_N2 mechanism, leading to inversion of stereochemistry if the chiral center is the reaction site.



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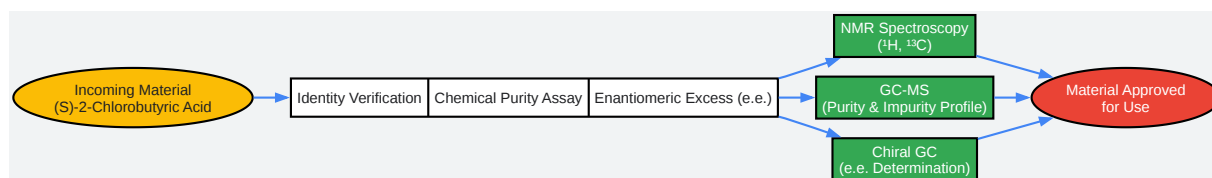
Caption: Key synthetic transformations of **(S)-2-Chlorobutyric Acid**.

Principal Transformations:

- Synthesis of Chiral Amines: The reaction with various primary and secondary amines provides a direct route to chiral α -amino acids and their derivatives, which are common substructures in pharmaceuticals.
- Formation of Chiral Ethers and Thioethers: Nucleophiles such as alkoxides and thiolates can displace the chloride to form chiral ethers and thioethers, respectively.
- Carboxylic Acid Derivatization: The carboxyl group can be readily transformed into esters, amides, or acid halides using standard methodologies, allowing for its incorporation into larger, more complex molecular scaffolds.

Analytical Quality Control

Rigorous analytical testing is essential to verify the identity, purity, and enantiomeric integrity of **(S)-2-chlorobutyric acid** before its use in synthesis.



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Caption: A standard quality control workflow for **(S)-2-Chlorobutyric Acid**.

Experimental Protocols:

5.1. Protocol for Chemical Purity Determination by Gas Chromatography (GC)

- Objective: To quantify the purity of **(S)-2-chlorobutyric acid** and identify any volatile impurities.
- Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A standard non-polar capillary column (e.g., DB-5, HP-5, or equivalent), 30 m x 0.25 mm ID x 0.25 μ m film thickness.
- Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
- Temperatures:
 - Injector: 250 °C
 - Detector: 280 °C
- Oven Temperature Program:
 - Initial: 60 °C, hold for 2 minutes.
 - Ramp: 15 °C/min up to 240 °C.
 - Hold: 5 minutes at 240 °C.
- Sample Preparation: Prepare a solution of ~1 mg/mL of the acid in a suitable solvent like dichloromethane or MTBE.
- Injection: 1 μ L, split ratio 50:1.
- Data Analysis: Calculate purity based on the relative peak area percentage. The main peak corresponding to 2-chlorobutyric acid should be >98%.

5.2. Protocol for Enantiomeric Excess (e.e.) Determination by Chiral GC

- Objective: To separate and quantify the (S)- and (R)-enantiomers.
- Instrumentation: Gas chromatograph with FID.

- Column: A chiral capillary column, typically cyclodextrin-based (e.g., Beta-DEX™ or Gamma-DEX™).
- Carrier Gas: Hydrogen or Helium.
- Temperatures:
 - Injector: 230 °C
 - Detector: 250 °C
- Oven Temperature Program: An isothermal method is often preferred for chiral separations. The exact temperature (typically 100-150 °C) must be optimized for the specific column to achieve baseline resolution of the enantiomers.
- Sample Preparation (Derivatization is often required):
 - To a solution of ~5 mg of **(S)-2-chlorobutyric acid** in 1 mL of dichloromethane, add 0.5 mL of a 2M solution of trimethylsilyldiazomethane in hexanes dropwise until a persistent yellow color is observed.
 - Quench the excess reagent with a few drops of acetic acid.
 - The resulting solution of the methyl ester is ready for injection.
- Injection: 1 µL, split ratio 50:1.
- Data Analysis: Calculate the enantiomeric excess using the formula: $e.e. (\%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] \times 100$

Safety, Handling, and Storage

(S)-2-Chlorobutyric acid is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.^{[2][8]}

- Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

- Handling: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed, corrosion-resistant container. Keep away from incompatible materials such as strong bases, oxidizing agents, and metals.
- Disposal: Dispose of waste materials in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.

Conclusion

(S)-2-Chlorobutyric acid is an indispensable chiral synthon for the stereocontrolled synthesis of high-value molecules in the pharmaceutical and chemical industries. Its successful application hinges on a reliable supply chain, stringent quality control to ensure chemical and enantiomeric purity, and a thorough understanding of its reactivity and handling requirements. This guide provides the foundational technical knowledge and practical protocols to empower researchers and drug development professionals to effectively and safely utilize this important building block in their synthetic endeavors.

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